Ethyl iopanoate

Übersicht

Beschreibung

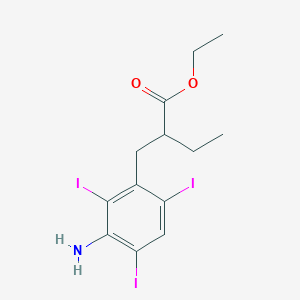

Ethyl iopanoate, also known as this compound, is a useful research compound. Its molecular formula is C13H16I3NO2 and its molecular weight is 598.98 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Iodobenzenes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Ecological Research

Ethyl-iophenoxic Acid as a Bait Marker

Ethyl iopanoate has been utilized as a non-toxic quantitative bait marker in ecological research, particularly for studying small mammals. A study by Linnert et al. (2021) demonstrated its effectiveness in assessing bait uptake among common voles (Microtus arvalis). The research involved the following key findings:

- Palatability and Dosage : Ethyl-iophenoxic acid (Et-IPA) was found to be palatable across various concentrations (40 to 1280 μg/g bait). The most suitable carrier for the bait was sunflower oil, which enhanced the uptake by voles.

- Dose-Residue Relationship : Blood samples collected at intervals post-consumption showed a dose-dependent relationship with Et-IPA residues detectable for up to 14 days. This allowed researchers to establish calibration curves for future studies on small mammals .

Table 1: Summary of Study Findings

| Parameter | Value |

|---|---|

| Bait Concentration | 40 - 1280 μg Et-IPA per g bait |

| Carrier Used | Sunflower oil |

| Detection Duration | Up to 14 days |

| Residue Dissipation | 33-37% depending on dose |

Medical Imaging

Contrast Agent in Cholecystography

This compound is also recognized for its role as a contrast medium in medical imaging, particularly in cholecystography. Iopanoic acid, from which this compound is derived, contains iodine, making it effective for enhancing the visibility of internal structures during imaging procedures. Its applications include:

- Cholecystography : Used to visualize the gallbladder and biliary tract, aiding in the diagnosis of gallstones and other conditions.

- Safety Profile : this compound is noted for its relatively low toxicity compared to other contrast agents, making it suitable for patients with sensitivities to iodine .

Pharmacological Research

While this compound itself has limited direct applications in pharmacology, its parent compound, iopanoic acid, has been studied for its potential effects on thyroid function due to its iodine content. Research indicates that iopanoic acid can influence thyroid hormone levels and may have implications in treating conditions like hyperthyroidism.

Case Studies

- Study on Small Mammals : The use of Et-IPA as a bait marker has been pivotal in ecological studies aimed at understanding resource utilization among small mammals. The study highlighted its non-invasive nature and effectiveness compared to traditional markers .

- Medical Imaging Efficacy : Clinical evaluations have shown that iopanoic acid derivatives like this compound improve diagnostic accuracy during imaging procedures without significant adverse effects .

Eigenschaften

CAS-Nummer |

100850-30-4 |

|---|---|

Molekularformel |

C13H16I3NO2 |

Molekulargewicht |

598.98 g/mol |

IUPAC-Name |

ethyl 2-[(3-amino-2,4,6-triiodophenyl)methyl]butanoate |

InChI |

InChI=1S/C13H16I3NO2/c1-3-7(13(18)19-4-2)5-8-9(14)6-10(15)12(17)11(8)16/h6-7H,3-5,17H2,1-2H3 |

InChI-Schlüssel |

OBQUJIRCCAHNMD-UHFFFAOYSA-N |

SMILES |

CCC(CC1=C(C(=C(C=C1I)I)N)I)C(=O)OCC |

Kanonische SMILES |

CCC(CC1=C(C(=C(C=C1I)I)N)I)C(=O)OCC |

Synonyme |

ethyl iopanoate ethyl iopanoate, 131I-labeled |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.